1-Amino-1,3-cyclohexanedicarboxylic acid

CAS No.: 24885-60-7

Cat. No.: VC1711658

Molecular Formula: C8H13NO4

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24885-60-7 |

|---|---|

| Molecular Formula | C8H13NO4 |

| Molecular Weight | 187.19 g/mol |

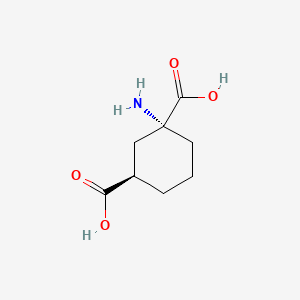

| IUPAC Name | (1R,3R)-1-aminocyclohexane-1,3-dicarboxylic acid |

| Standard InChI | InChI=1S/C8H13NO4/c9-8(7(12)13)3-1-2-5(4-8)6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m1/s1 |

| Standard InChI Key | FOJYRYZUTAPBAJ-SVGQVSJJSA-N |

| Isomeric SMILES | C1C[C@H](C[C@](C1)(C(=O)O)N)C(=O)O |

| SMILES | C1CC(CC(C1)(C(=O)O)N)C(=O)O |

| Canonical SMILES | C1CC(CC(C1)(C(=O)O)N)C(=O)O |

Introduction

Physical and Chemical Properties

1-Amino-1,3-cyclohexanedicarboxylic acid features a cyclohexane ring with two carboxylic acid groups at positions 1 and 3, and an amino group at position 1. Its molecular architecture results in distinctive physical and chemical properties that make it valuable for various applications.

| Property | Value |

|---|---|

| CAS Number | 24885-60-7 |

| Molecular Formula | C8H13NO4 |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | (1R,3R)-1-aminocyclohexane-1,3-dicarboxylic acid |

| Standard InChI | InChI=1S/C8H13NO4/c9-8(7(12)13)3-1-2-5(4-8)6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m1/s1 |

| Standard InChIKey | FOJYRYZUTAPBAJ-SVGQVSJJSA-N |

| Appearance | White crystalline solid |

| Melting Point | Not explicitly provided in available data |

| Solubility | Limited solubility in water; slightly soluble in organic solvents |

| Isomeric Forms | Exists as cis and trans isomers, influencing chemical behavior |

The compound contains multiple functional groups that provide diverse reaction sites, enabling it to participate in various chemical transformations and biological interactions .

Structural Characteristics

Conformational Properties

1-Amino-1,3-cyclohexanedicarboxylic acid exhibits interesting conformational properties due to its cyclohexane backbone. The cyclohexane ring can adopt different conformations, primarily chair conformations, which significantly influence the spatial orientation of the functional groups .

Research on related cyclohexanedicarboxylic acids has shown that the populations of diaxial (aa) and diequatorial (ee) conformers can vary depending on the medium and ionization state. Although carboxylic acid groups in cyclohexane rings generally prefer equatorial positions, axial conformations can be favored under certain conditions .

Stereochemistry

The compound contains two stereocenters at positions 1 and 3, leading to potential stereoisomers. According to the structural data, the (1R,3R) configuration is specifically identified in scientific literature. The stereochemistry significantly influences its biological activity and application potential.

The stereochemical complexity of 1-amino-1,3-cyclohexanedicarboxylic acid makes it valuable in asymmetric synthesis and as a chiral building block for creating more complex molecules with defined stereochemistry .

Biological Activities and Applications

Pharmaceutical Applications

1-Amino-1,3-cyclohexanedicarboxylic acid has gained attention in pharmaceutical research due to its potential pharmacological activities. Patent literature indicates it has been investigated as a component in therapeutic compositions, particularly in connection with transforming growth factor-beta (TGF-β) mimics .

These TGF-β mimics have potential applications in:

-

Wound healing

-

Treatment of skin conditions

-

Soft tissue augmentation

-

Other therapeutic contexts requiring TGF-β activity modulation

Neurobiological Research

Structurally related amino acids with cyclohexane backbones have been studied for their effects on neurotransmitter systems. While specific research on 1-amino-1,3-cyclohexanedicarboxylic acid's neurobiological effects is limited in the provided literature, its structural similarity to other neuroactive compounds suggests potential applications in this field .

Chiral Building Block

The compound's defined stereochemistry makes it valuable as a chiral building block in organic synthesis. Patents indicate its potential use as a precursor for non-naturally occurring amino acids employed in pharmaceutical preparations . Its rigid cyclohexane backbone can introduce conformational constraints in peptides or other biologically active molecules, potentially enhancing their selectivity or stability .

Comparative Analysis with Related Compounds

Understanding 1-amino-1,3-cyclohexanedicarboxylic acid in the context of related compounds provides valuable insights into its distinctive properties and applications.

This comparison highlights the unique combination of functional groups in 1-amino-1,3-cyclohexanedicarboxylic acid that distinguishes it from related compounds and contributes to its specific applications.

Recent Research Developments

Recent research involving 1-amino-1,3-cyclohexanedicarboxylic acid has expanded our understanding of its properties and potential applications.

Conformational Studies

Future Research Directions

Several promising research directions could further enhance the understanding and application of 1-amino-1,3-cyclohexanedicarboxylic acid.

Structure-Activity Relationship Studies

Detailed investigation of structure-activity relationships could elucidate how specific structural features of 1-amino-1,3-cyclohexanedicarboxylic acid contribute to its biological activities. This knowledge could guide the design of optimized derivatives with enhanced properties for specific applications.

Expanded Pharmaceutical Applications

Further exploration of the compound's potential in pharmaceutical contexts, particularly building on its inclusion in TGF-β mimic compositions, could reveal additional therapeutic applications. Investigation of its effects on various biological pathways might uncover previously unrecognized pharmacological properties.

Novel Synthetic Approaches

Development of more efficient synthetic routes, particularly those enabling stereoselective preparation of specific isomers, would enhance accessibility to the compound and its derivatives. Green chemistry approaches, including enzymatic methods, represent a particularly promising direction .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume